molecular formula C18H24N2O2 B6933821 N,4,5-triethyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide

N,4,5-triethyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide

Cat. No.: B6933821
M. Wt: 300.4 g/mol
InChI Key: JOWYCAQAOUVESA-UHFFFAOYSA-N
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Description

N,4,5-triethyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with ethyl groups and a pyridine moiety

Properties

IUPAC Name

N,4,5-triethyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-5-14-11-17(22-16(14)6-2)18(21)20(7-3)13(4)15-9-8-10-19-12-15/h8-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWYCAQAOUVESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC(=C1)C(=O)N(CC)C(C)C2=CN=CC=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-triethyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of Ethyl Groups: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan derivative with an amine, such as ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,4,5-triethyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The ethyl groups on the furan ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide)

Major Products

    Oxidation: Furan-2,5-dione derivatives

    Reduction: Amine derivatives

    Substitution: Alkyl or aryl-substituted furan derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules and materials.

    Biology: As a probe for studying biological processes and interactions due to its unique structural features.

    Medicine: As a potential therapeutic agent for treating various diseases, including cancer and infectious diseases, due to its bioactive properties.

    Industry: As a precursor for the synthesis of functional materials, such as polymers and catalysts, with specific properties.

Mechanism of Action

The mechanism of action of N,4,5-triethyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N,4,5-triethyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    Furan-2-carboxamide Derivatives: Compounds with different substituents on the furan ring, which may exhibit varying biological activities.

    Pyridine-Containing Compounds: Compounds with different functional groups attached to the pyridine ring, which may have different pharmacological properties.

List of Similar Compounds

  • Furan-2-carboxamide
  • N-(1-pyridin-3-ylethyl)furan-2-carboxamide
  • 4,5-diethyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide

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